(2-Morpholino-5-nitrophenyl)methanol

概要

説明

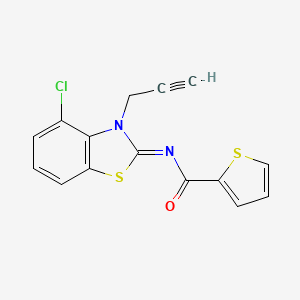

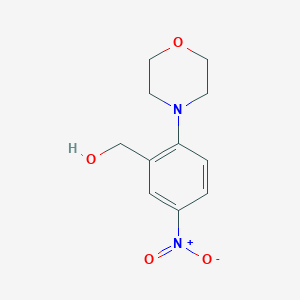

“(2-Morpholino-5-nitrophenyl)methanol” is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is used for research purposes .

Synthesis Analysis

The synthesis of morpholines, the class of compounds to which “(2-Morpholino-5-nitrophenyl)methanol” belongs, has been the subject of extensive research . A common method for the preparation of morpholines involves coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “(2-Morpholino-5-nitrophenyl)methanol” is represented by the formula C11H14N2O4 . More detailed structural information, such as the InChI or SMILES representation, can be found in databases like PubChem or ChemSpider .Physical And Chemical Properties Analysis

“(2-Morpholino-5-nitrophenyl)methanol” has a molecular weight of 238.24 and a molecular formula of C11H14N2O4 . For more specific physical and chemical properties, it would be best to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.科学的研究の応用

Proteomics Research

(2-Morpholino-5-nitrophenyl)methanol: is utilized in proteomics research, where it serves as a molecular tool for the study of proteins. Its unique structure allows it to interact with specific proteins, which can be crucial for understanding protein function and interaction .

Synthesis of Morpholines

Morpholines are a class of organic chemical compounds that have applications in pharmaceuticals and agrochemicals(2-Morpholino-5-nitrophenyl)methanol is used as a starting material or intermediate in the synthesis of various morpholine derivatives, which are then applied in the creation of biologically active molecules .

Pharmacology

In pharmacological research, (2-Morpholino-5-nitrophenyl)methanol derivatives have been explored for their potential as inhibitors of certain enzymes. This can lead to the development of new therapeutic agents that target specific pathways within the body .

Organic Synthesis

This compound is also significant in organic synthesis, particularly in the creation of complex molecules. It can be used to introduce morpholino groups into larger molecules, which can alter their chemical properties and lead to new compounds with potential applications in various industries .

Analytical Chemistry

In analytical chemistry, (2-Morpholino-5-nitrophenyl)methanol can be used as a standard or reagent in chromatographic methods to identify or quantify substances. Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Materials Science

(2-Morpholino-5-nitrophenyl)methanol: has applications in materials science, particularly in the development of photo-responsive materials. These materials can change their properties in response to light, which is useful in creating smart materials for various technological applications .

Environmental Science

In environmental science, derivatives of (2-Morpholino-5-nitrophenyl)methanol are being studied for their role in bacterial communication. They have shown promise as inhibitors of biofilm formation, which is crucial for controlling bacterial populations in natural and industrial environments .

Agriculture

While direct applications in agriculture are not explicitly mentioned, the role of morpholine derivatives in the synthesis of agrochemicals suggests that (2-Morpholino-5-nitrophenyl)methanol could be involved in the development of new pesticides or plant growth regulators .

Safety and Hazards

The safety data sheet for “(2-Morpholino-5-nitrophenyl)methanol” suggests that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

(2-morpholin-4-yl-5-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRAXFULYTOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Morpholino-5-nitrophenyl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-Chloro-5-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2977668.png)

![Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2977669.png)

![2-[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)sulfanyl]acetic acid](/img/structure/B2977671.png)

![1-[(3,5-Dichlorophenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2977672.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2977674.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)

![Methyl (E)-4-[3-(benzenesulfonyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2977687.png)